5-Phenyl-1-pentyne
Overview
Description
5-Phenyl-1-pentyne is an organic compound with the molecular formula C11H12. It is a member of the alkyne family, characterized by a carbon-carbon triple bond. This compound is also known as pent-4-yn-1-ylbenzene. It is a colorless liquid with a distinct aromatic odor and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Phenyl-1-pentyne can be synthesized through several methods. One common method involves the reaction of benzene with 4-pentyn-1-yl chloride in the presence of a base such as sodium amide. Another method involves the coupling of phenylacetylene with 1-bromo-4-pentyne using a palladium catalyst.
Industrial Production Methods: In industrial settings, this compound is typically produced through the alkylation of benzene with 4-pentyn-1-yl chloride under controlled conditions. The reaction is carried out in the presence of a strong base and a suitable solvent to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form phenylpentanoic acid.
Reduction: It can be reduced to 5-phenyl-1-pentene using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in substitution reactions where the alkyne group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Phenylpentanoic acid.
Reduction: 5-Phenyl-1-pentene.
Substitution: Various halogenated derivatives depending on the halogenating agent used.
Scientific Research Applications
5-Phenyl-1-pentyne is used in various scientific research applications:
Chemistry: It serves as an intermediate in organic synthesis, particularly in the formation of complex molecules.
Biology: It is used in the study of enzyme inhibition and metabolic pathways.
Medicine: The compound is explored for its potential therapeutic properties, including its role as an enzyme inhibitor.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 5-Phenyl-1-pentyne involves its interaction with specific enzymes and molecular targets. It binds to the active site of enzymes, inhibiting their activity. This inhibition can prevent the formation of reactive oxygen species and lipid peroxidation, thereby exerting its effects on various biological pathways.
Comparison with Similar Compounds
- 4-Phenyl-1-butyne
- 3-Phenyl-1-propyne
- 1-Phenyl-1-pentyne
Comparison: 5-Phenyl-1-pentyne is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Compared to 4-Phenyl-1-butyne and 3-Phenyl-1-propyne, it has a longer carbon chain, which can influence its reactivity and applications. 1-Phenyl-1-pentyne, on the other hand, has a different position of the triple bond, leading to variations in its chemical behavior and uses.
Properties
IUPAC Name |
pent-4-ynylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12/c1-2-3-5-8-11-9-6-4-7-10-11/h1,4,6-7,9-10H,3,5,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOSORCNALVBYBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50171279 | |
Record name | 5-Phenyl-1-pentyne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50171279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1823-14-9 | |
Record name | 5-Phenyl-1-pentyne | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1823-14-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Phenyl-1-pentyne | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001823149 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1823-14-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102794 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Phenyl-1-pentyne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50171279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pent-4-ynylbenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.775 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-PHENYL-1-PENTYNE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B4QV76Z86Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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